molecular formula C18H18O2S2 B13997052 O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate CAS No. 42573-99-9

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate

Cat. No.: B13997052
CAS No.: 42573-99-9
M. Wt: 330.5 g/mol
InChI Key: CDCJMDNTPNBAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with isopropyl thiocarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides and esters.

Scientific Research Applications

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate has found applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, it may modulate signaling pathways by interacting with key proteins involved in cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-diphenylethyl formate: Similar in structure but contains a formate group instead of a thioester group.

    2-oxo-1,2-diphenylethyl acetate: Contains an acetate group, differing in reactivity and applications.

    2-oxo-1,2-diphenylethyl benzoate: Features a benzoate group, used in different synthetic applications.

Uniqueness

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate is unique due to its thioester functionality, which imparts distinct reactivity and properties compared to its analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with oxygen-containing esters, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

42573-99-9

Molecular Formula

C18H18O2S2

Molecular Weight

330.5 g/mol

IUPAC Name

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate

InChI

InChI=1S/C18H18O2S2/c1-13(2)20-18(21)22-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,17H,1-2H3

InChI Key

CDCJMDNTPNBAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.